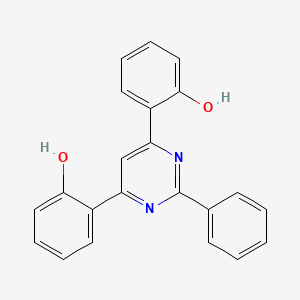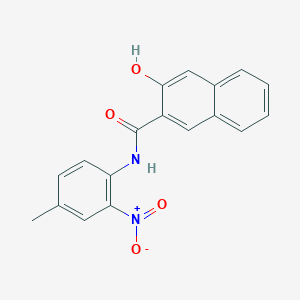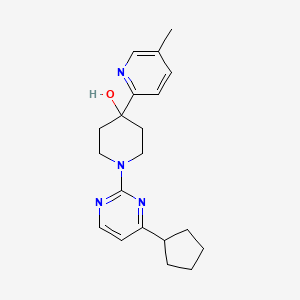![molecular formula C16H10ClN3S B5292580 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5292580.png)
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole (CPITD) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell growth and proliferation. Specifically, 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in regulating cell growth and survival.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of gene expression. In addition, 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to possess potent anti-inflammatory properties, which may be due to its ability to inhibit the activity of key inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has several advantages for use in laboratory experiments, including its potent anticancer activity, broad-spectrum antimicrobial activity, and ability to modulate gene expression. However, there are also some limitations to its use, including its relatively low solubility in water and limited availability in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole, including:
1. Further elucidation of its mechanism of action and identification of its molecular targets.
2. Investigation of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders.
3. Development of more efficient synthesis methods for 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole and related compounds.
4. Exploration of the structure-activity relationships of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole and related compounds to optimize their biological activity and selectivity.
5. Investigation of the pharmacokinetics and toxicity of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole in animal models to assess its potential for clinical development.
6. Development of novel drug delivery systems to improve the solubility and bioavailability of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole and related compounds.
Synthesemethoden
The synthesis of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole involves the reaction of 4-chloroaniline and 2-phenylimidazole-4-carboxaldehyde in the presence of thiourea and glacial acetic acid. The reaction proceeds through a multistep process, which involves the formation of an intermediate Schiff base, followed by cyclization and subsequent sulfurization to yield the final product.
Wissenschaftliche Forschungsanwendungen
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been studied extensively for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. In particular, 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-13-8-6-11(7-9-13)14-10-20-16(18-14)21-15(19-20)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRPRIWZOLJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)

![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)

![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)
![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)

![1-(cyclohexylmethyl)-4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5292563.png)
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)